molecular formula C10H13FO2 B1604109 1,2-Diethoxy-3-fluorobenzene CAS No. 226555-35-7

1,2-Diethoxy-3-fluorobenzene

Cat. No.: B1604109
CAS No.: 226555-35-7
M. Wt: 184.21 g/mol
InChI Key: CDXFDHFMNGZBGA-UHFFFAOYSA-N
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Description

1,2-Diethoxy-3-fluorobenzene is an organic compound with the molecular formula C10H13FO2. It is a colorless liquid with a sweet odor and is commonly used in various fields such as medical, environmental, and industrial research. The compound is known for its good solubility in organic solvents like ether and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethoxy-3-fluorobenzene can be synthesized through multiple routes. One common method involves the conversion of 2-fluoro-6-halophenol into 3-fluorocatechol, followed by alkyl-etherifying the hydroxyl groups . Another method includes the reaction of 2-fluorophenol with ethyl bromide in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethoxy-3-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1,2-Diethoxy-3-fluorobenzene has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic defluorination, where enzymes catalyze the cleavage of the carbon-fluorine bond . This reaction is significant in the metabolism and detoxification of fluorinated compounds in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-3-fluorobenzene
  • 1,2-Diethoxy-4-fluorobenzene
  • 1,2-Diethoxybenzene

Uniqueness

1,2-Diethoxy-3-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both ethoxy groups and a fluorine atom makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

1,2-diethoxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXFDHFMNGZBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625767
Record name 1,2-Diethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226555-35-7
Record name 1,2-Diethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 ml reactor were added 12.5 (0.08 mol) of 2-ethoxy-3-fluorophenol [F1], 3.2 g (0.08 mol) of sodium hydroxide and 20 ml of ethanol. After cooling to around 10° C., 20 ml of an ethanol solution of 9.6 g (0.088 ml) of bromoethane was slowly added. After the termination of the addition, they were reacted under a reflux temperature for 3 hours and, after the termination of the reaction, dichloromethane was added, followed by extraction. The extraction liquid was washed with water and dried, and the solvent was removed by distillation to obtain 11.0 g of an oily product [G1]. The process yield was 75%.
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Yield
75%

Synthesis routes and methods II

Procedure details

To a 500 ml flask were added 38.4 (0.3 mol) of 3-fluorocatechol [H], 12 g (0.3 mol) of sodium hydroxide and 100 ml of ethanol. After cooling to around 10° C., 100 ml of an ethanol solution of 76.3 g (0.7 mol) of bromoethane was slowly added. After the termination of the addition, they were reacted under a reflux temperature for 5 hours. After the termination of the reaction, dichloromethane was added, followed by extraction. The extraction liquid was washed with water and dried, and the solvent was removed by distillation to obtain 45.5 g of 1,2-diethoxy-3-fluorobenzene [G1] as an oily product. The process yield was 81%.
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Name
38.4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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